![molecular formula C17H16ClN5O2S B2704106 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone CAS No. 852373-03-6](/img/structure/B2704106.png)
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioether linkage, and a morpholinoethanone group . Compounds with similar structures have been studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioether linkage, and a morpholinoethanone group . The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and rings in its structure. For example, the triazolo[4,3-b]pyridazine ring might participate in electrophilic substitution reactions, while the thioether linkage might be susceptible to oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase the compound’s lipophilicity, which could influence its solubility and absorption properties .科学的研究の応用
Synthesis and Biological Activity
Compounds with structures similar to the specified chemical have been synthesized for various biological activities. For instance, derivatives of triazolo and tetrazolopyridazine have been studied for their hypotension and heart rate activities in rats, showing potential for blood pressure management without affecting heart rates (Katrusiak et al., 2001). Similarly, novel 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives have shown promising antibacterial and antifungal activities, highlighting the antimicrobial potential of such compounds (Sukuroglu et al., 2012).
Antimicrobial and Antitumor Applications
Several studies have focused on the antimicrobial and antitumor properties of triazole derivatives. For example, new 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Furthermore, some synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimycobacterial activity, contributing to the development of treatments against mycobacterial infections (Sathe et al., 2011).
Anticancer Research
The exploration of pyridazine and related compounds extends to anticancer research. For example, a particular compound demonstrated cytotoxic effects on human cancer cell lines, particularly HeLa cells, suggesting its potential as an anticancer drug (Ovádeková et al., 2005). Additionally, morpholine-based heterocycles have been evaluated for their antitumor activities, with some compounds showing promise against lung cancer and hepatocellular carcinoma cell lines, indicating the therapeutic potential of these derivatives in cancer treatment (Muhammad et al., 2017).
作用機序
While the specific mechanism of action for this compound is not known, compounds with similar structures have been studied for their potential medicinal properties . For example, some triazolo[4,3-b]pyridazine derivatives have been found to have anticancer, antimicrobial, analgesic, and anti-inflammatory activities .
特性
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c18-13-3-1-12(2-4-13)17-20-19-14-5-6-15(21-23(14)17)26-11-16(24)22-7-9-25-10-8-22/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVQUEPQGOGFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

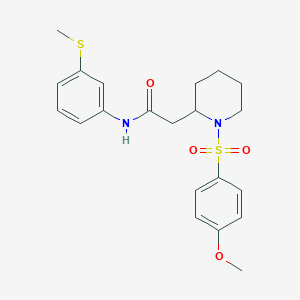
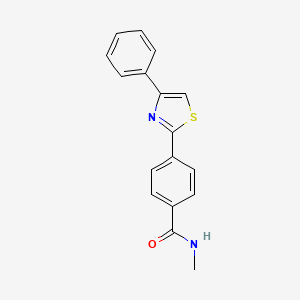
![2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2704030.png)
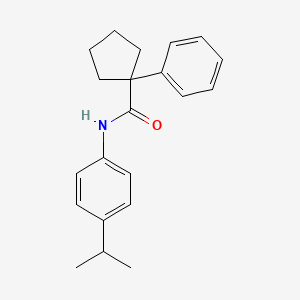

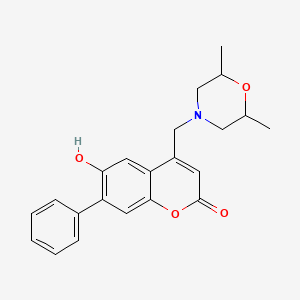
![3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2704035.png)
![N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2704037.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2704038.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine](/img/structure/B2704039.png)
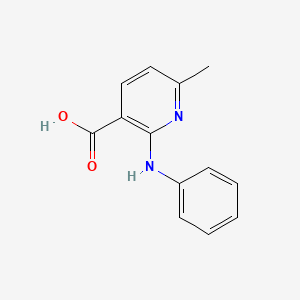
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2704043.png)

